Ribonucleotide Reductase Inhibition: Trihydroxybenzohydroxamic Acid vs. Hydroxyurea Benchmark
3,4,5-Trihydroxybenzohydroxamic acid (VF-122), a close structural congener of N,3,5-trihydroxybenzamide, demonstrates substantially superior ribonucleotide reductase inhibition compared to the clinical benchmark hydroxyurea. In rat hepatoma 3924A cells, VF-122 achieved 50% inhibition of colony-forming ability at 15 µM, whereas hydroxyurea required 52 µM under identical conditions, representing a 3.5-fold potency advantage [1]. In enzymatic assays, VF-122 inhibited ribonucleotide reductase with an IC₅₀ of 10 µM and was described as a better inhibitor of this enzyme than hydroxyurea [2]. Furthermore, a related trihydroxybenzohydroxamic acid (2,3,4-trihydroxybenzohydroxamic acid) was reported to be 145–160 times more effective than hydroxyurea as a ribonucleotide reductase inhibitor [3][4]. These data establish the hydroxamic acid pharmacophore as a critical determinant of enhanced enzyme inhibition relative to the hydroxyurea reference.
| Evidence Dimension | Cytotoxicity (IC₅₀ for colony-forming ability inhibition) |
|---|---|
| Target Compound Data | 15 µM (VF-122, 3,4,5-trihydroxybenzohydroxamic acid) |
| Comparator Or Baseline | 52 µM (hydroxyurea) |
| Quantified Difference | 3.5-fold more potent (lower IC₅₀) |
| Conditions | Rat hepatoma 3924A cells, 7-day tissue culture incubation |
Why This Matters
Superior potency against ribonucleotide reductase translates to lower effective concentrations and potentially reduced systemic toxicity in applications requiring cell cycle modulation.
- [1] Ban J, Olah E, Weber G. Cytotoxic and cell kinetic effects of 3,4,5-trihydroxybenzohydroxamic acid (VF 122) in hepatoma 3924A cells. Cancer Treat Rep. 1982;66(12):2071-2080. PMID: 7139648. View Source
- [2] Ban J, Weber G. Lycurim in combination chemotherapy with 3,4,5-trihydroxybenzo hydroxamic acid in vitro. In: Harrap KR, Davis W, Calvert AH, eds. Cancer Chemotherapy and Selective Drug Development. Developments in Oncology, vol 23. Springer, Boston, MA; 1984. doi:10.1007/978-1-4613-3837-6_82 View Source
- [3] Elford HL. Regulation of ribonucleotide reductase in mammalian cells by chemotherapeutic agents. Adv Enzyme Regul. 1981;19:191-209. doi:10.1016/0065-2571(81)90014-5 View Source
- [4] Elford HL, Wampler GL, Van't Riet B. New ribonucleotide reductase inhibitors with antineoplastic activity. Cancer Res. 1979;39(3):844-851. PMID: 427802. View Source
